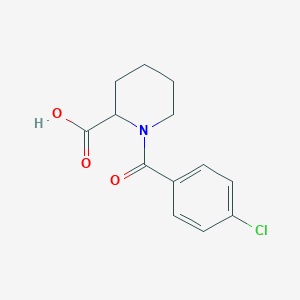

1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of “1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid” consists of a piperidine ring attached to a carboxylic acid group and a 4-chlorobenzoyl group. The InChI Code for this compound is1S/C13H14ClNO3/c14-11-3-1-9 (2-4-11)12 (16)15-7-5-10 (6-8-15)13 (17)18/h1-4,10H,5-8H2, (H,17,18) . Chemical Reactions Analysis

While specific chemical reactions involving “1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid” are not available, piperidine derivatives are known to be involved in a wide range of reactions. These include hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources.Aplicaciones Científicas De Investigación

- Pipecolinic acid serves as a versatile reagent in solution-phase peptide synthesis. It is commonly used as a replacement for proline in peptidomimetic syntheses . Its unique structure contributes to the formation of peptide bonds and influences the conformation of peptides.

- Piperidine derivatives are crucial building blocks for designing drugs. The piperidine ring appears in more than twenty classes of pharmaceuticals and alkaloids. Researchers have explored various synthetic methods for obtaining substituted piperidines, including intra- and intermolecular reactions .

- Piperine , a natural alkaloid containing a piperidine moiety, is found in plants of the Piperaceae family. It exhibits powerful antioxidant activity by inhibiting or suppressing free radicals . Understanding the role of piperidine derivatives in antioxidant pathways is an active area of research.

- For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives was designed as dual inhibitors for clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

Peptide Synthesis

Drug Discovery and Medicinal Chemistry

Antioxidant Properties

Biological Activity and Pharmacology

Pharmaceutical Applications

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray and, if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Direcciones Futuras

While specific future directions for “1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid” are not available, piperidine derivatives are a significant area of research in drug discovery due to their wide range of biological activities . They are being explored for potential applications in treating various conditions including cancer, inflammation, hypertension, and asthma .

Mecanismo De Acción

Mode of Action

It’s known that compounds with a similar structure can undergo reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The exact mode of action for this compound may depend on its specific targets and the biochemical pathways it affects.

Biochemical Pathways

Compounds with a similar structure have been known to affect pathways involving free radical reactions and nucleophilic substitutions

Action Environment

It’s known that the compound should be stored in a sealed container in a dry room at normal temperature . This suggests that moisture and temperature could potentially affect the compound’s stability.

Propiedades

IUPAC Name |

1-(4-chlorobenzoyl)piperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO3/c14-10-6-4-9(5-7-10)12(16)15-8-2-1-3-11(15)13(17)18/h4-7,11H,1-3,8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URTODHDLUJALJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)C(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-3-[(4-nitrophenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B3033572.png)

![3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid](/img/structure/B3033583.png)